Cetirizine acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24/h1-9,19H,10-14H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQBQRKLQXVPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113740-61-7, 942132-30-1 | |
| Record name | Cetirizine acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113740617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DE(CARBOXYMETHOXY) CETIRIZINE ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AO4AEB0V4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Strategies and Mechanistic Investigations of Cetirizine
Analysis of Diverse Synthetic Pathways and Precursor Chemistry
The synthesis of Cetirizine (B192768) can be accomplished through several distinct routes, each utilizing different precursors and chemical transformations. These pathways are critical in determining the efficiency and economic viability of the manufacturing process. researchgate.net
Acetic Acid Derivative Utilization in Cetirizine Synthesis
One of the foundational strategies for synthesizing Cetirizine involves the use of acetic acid derivatives. A common approach is the N-alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with an appropriate acetic acid derivative. researchgate.net For instance, reacting the piperazine (B1678402) derivative with methyl (2-chloroethoxy)-acetate in the presence of sodium carbonate and xylene yields the corresponding ester. wikipedia.org This intermediate is then saponified, typically by refluxing with potassium hydroxide (B78521) in ethanol (B145695), to produce the potassium salt, which is subsequently hydrolyzed with hydrochloric acid to yield Cetirizine. wikipedia.org
Another pathway employs 2-(2-chloroethoxy)acetic acid as the key building block. researchgate.net In this method, piperazine or a protected form of piperazine is reacted with the acetic acid derivative to form the core structure. researchgate.net An alternative, innovative approach utilizes 2-chloro-N,N-dimethylacetamide, which is synthesized through the O-alkylation of 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol. The subsequent hydrolysis of the resulting amide and salification provides Cetirizine dihydrochloride (B599025) in yields reported to be between 75-85%. smolecule.com
Conversion Routes from Benzophenone (B1666685) and Piperazine Derivatives
Many synthetic routes for Cetirizine originate from benzophenone and piperazine derivatives. researchgate.net A frequently used precursor, 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine, serves as a central intermediate. researchgate.net This piperazine derivative can be synthesized from 4-chlorobenzophenone (B192759). researchgate.net
Catalytic Oxidation Methods from Hydroxyzine (B1673990) (e.g., Pd-M/C Catalysis)
A more direct and modern approach to Cetirizine synthesis involves the oxidation of its precursor, Hydroxyzine. google.com Hydroxyzine is a first-generation antihistamine that is metabolically converted to Cetirizine in the body through the enzymatic oxidation of a primary alcohol group to a carboxylic acid. nih.govnih.gov This biological process has inspired chemical methods for the same conversion.
Patented methods describe the direct oxidation of Hydroxyzine using catalysts. One such method involves bubbling oxygen through a heated suspension of Hydroxyzine hydrochloride and a 5% Platinum on carbon (Pt/C) catalyst in a dioxane and aqueous sodium hydroxide solution, achieving a yield of 58.7%. google.com
A notable advancement in this area is the use of Palladium-based catalysts, specifically Pd-M/C, where M can be metals like Bismuth (Bi), Cobalt (Co), or Lead (Pb). google.comgoogle.com In this process, Hydroxyzine is catalytically oxidized using air or oxygen in a mixed solvent system (such as 1,4-dioxane (B91453) and water) at a pH between 9 and 14. researchgate.netgoogle.com This method demonstrates high substrate conversion rates (95-99%) and excellent selectivity for Cetirizine (90-98%). google.com The final product, Cetirizine dihydrochloride, can be obtained with a yield of 75% or higher after recovery of the catalyst and recrystallization. google.com
Nucleophilic Substitution Reaction Pathways in Cetirizine Analogue Synthesis
The synthesis of Cetirizine analogues often relies on nucleophilic substitution reactions to modify the core molecular structure. researchgate.netresearchgate.net This strategy allows for the introduction of various functional groups to explore structure-activity relationships and potentially develop new therapeutic agents. researchgate.netresearchgate.net
In one approach, new analogues have been created by replacing the scaffold on the Cetirizine moiety. researchgate.netresearchgate.net This involves using the carboxylic acid group of Cetirizine to form amide linkages with different amines. The mechanism proceeds through a condensation reaction where the nucleophilic amine attacks the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate that then eliminates water to form the amide bond. nih.gov This pathway has been utilized to synthesize a series of novel phthalazinone amide compounds and other derivatives, often characterized by high yields and short reaction times. nih.gov
Comparative Analysis of Synthetic Routes: Chemical Yield, Purity, and Green Chemistry Considerations
The choice of a synthetic route for Cetirizine production depends on a comparative analysis of factors such as chemical yield, purity of the final product, cost, safety, and environmental impact. researchgate.net Green chemistry principles, which focus on designing chemical processes to reduce or eliminate hazardous substances, are increasingly important in pharmaceutical manufacturing. mdpi.compfizer.com
Key green chemistry considerations include atom economy, use of safer solvents, energy efficiency, and waste reduction. pfizer.comnih.gov For instance, the catalytic oxidation of Hydroxyzine is considered a greener approach as it can use air as the oxidant and water as a co-solvent, potentially reducing the need for hazardous reagents and organic solvents. researchgate.netgoogle.com In contrast, multi-step syntheses involving protecting groups or requiring chromatographic purification may have a larger environmental footprint. lookchem.com
Below is a comparative table of different synthetic routes to Cetirizine.
| Synthetic Route (Starting Materials) | Key Steps | Reported Yield | Advantages | Disadvantages / Green Chemistry Considerations |
|---|---|---|---|---|
| 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine + Methyl 2-(2-chloroethoxy)acetate | N-alkylation followed by ester hydrolysis. researchgate.net | Low overall yield (~10%). researchgate.net | Utilizes readily available precursors. | Low yield, multi-step process. researchgate.net Use of organic solvents like xylene. wikipedia.org |
| 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine + 2-(2-chloroethoxy)acetamide | N-alkylation followed by amide hydrolysis. researchgate.net | Substantial overall yield (~34%). researchgate.net | Higher yield compared to the ester route. | Multi-step process. researchgate.net |
| 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol + 2-chloro-N,N-dimethylacetamide | O-alkylation followed by amide hydrolysis and salification. smolecule.com | 75-85%. smolecule.com | High yield, chemoselective O-alkylation. lookchem.com | Involves multiple reaction steps. lookchem.com |
| Hydroxyzine (Oxidation with Pt/C) | Direct catalytic oxidation of the primary alcohol. google.com | ~59%. google.com | Fewer synthetic steps. | Uses a precious metal catalyst (Platinum). google.com |
| Hydroxyzine (Oxidation with Pd-M/C) | Direct catalytic oxidation in a mixed solvent with air/O₂. researchgate.netgoogle.com | ≥75%. google.com High conversion (95-99%) and selectivity (90-98%). google.com | High yield and selectivity, potentially greener (uses air, water co-solvent), faster production. researchgate.netgoogle.com | Requires specific catalyst preparation and recovery. google.com |
Exploration of Novel Synthetic Approaches for Cetirizine Analogues
The development of novel synthetic methods is crucial for discovering Cetirizine analogues with potentially improved pharmacological profiles. Research in this area focuses on creating new derivatives by modifying the core structure, particularly at the carboxylic acid and piperazine moieties. researchgate.netresearchgate.net
One area of exploration involves the synthesis of enantiomerically pure Cetirizine. An enantioselective synthesis has been described that prepares the benzhydrylpiperazine portion of the molecule from enantiomers of 4-chlorobenzhydrylamine. acs.org Such methods are important as different enantiomers can have distinct pharmacological activities.
Another innovative approach involves linking the Cetirizine scaffold to other pharmacologically active moieties. For example, researchers have linked Cetirizine to NO-releasing spacer groups or to the 5-LO inhibiting moiety of Zileuton to create hybrid molecules with dual anti-inflammatory and antihistaminic activities. researchgate.netresearchgate.net These syntheses often employ nucleophilic substitution or condensation reactions to connect the different molecular fragments. nih.gov The goal of these novel approaches is to expand the therapeutic potential beyond simple H1-receptor antagonism, targeting multiple pathways involved in allergic and inflammatory disorders. researchgate.netresearchgate.net
Sophisticated Analytical Methodologies for Cetirizine Characterization
Advanced Chromatographic Techniques for High-Resolution Separation
Chromatographic methods are central to the analysis of cetirizine (B192768), providing the high resolution necessary for separating the active ingredient from its precursors, degradation products, and enantiomers.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Cetirizine
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cetirizine in pharmaceutical formulations. nih.gov Numerous methods have been developed and validated to ensure the quality and stability of the drug product. These methods are typically stability-indicating, meaning they can separate the intact drug from its degradation products.
Development of a robust HPLC method involves a systematic approach to optimizing various parameters. Key considerations include the selection of a suitable stationary phase (column), mobile phase composition, flow rate, and detection wavelength. Reversed-phase chromatography is the most common mode used for cetirizine analysis.
Validation is performed according to International Conference on Harmonisation (ICH) guidelines to demonstrate that the analytical method is suitable for its intended purpose. jfda-online.com This includes assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). jfda-online.comnih.gov For instance, one validated stability-indicating HPLC method demonstrated linearity for cetirizine dihydrochloride (B599025) over a concentration range of 1-20 μg/mL with a high correlation coefficient (r² > 0.999). nih.gov The precision of this method was confirmed with within-day and between-day variations of less than 1.5%. nih.gov Another study developed a rapid HPLC method using a C18 column and a mobile phase of methanol (B129727) and water (70:30, pH 4), with detection at 231 nm. epa.govinternationalscholarsjournals.com
Several studies have focused on developing HPLC methods capable of separating cetirizine from its synthesis precursor, hydroxyzine (B1673990), and other related compounds. nih.gov These methods often employ C18 columns with mobile phases consisting of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) dihydrogen phosphate) and an organic modifier (typically acetonitrile). nih.govnih.gov The use of an internal standard, such as salicylic (B10762653) acid, can improve the precision of quantification. epa.govinternationalscholarsjournals.comnih.gov
Table 1: Examples of Validated HPLC Methods for Cetirizine Analysis
| Parameter | Method 1 nih.gov | Method 2 epa.govinternationalscholarsjournals.com | Method 3 nih.gov |
|---|---|---|---|
| Column | Symmetry C18 | CLC-ODS (C18) | Bondapak-C18 |
| Mobile Phase | 50 mM KH₂PO₄ : Acetonitrile (B52724) (60:40 v/v), pH 3.5 | Methanol : Water (70:30 v/v), pH 4 | Acetonitrile : 0.01 M Ammonium dihydrogen phosphate (32:68 v/v) with 0.1% tetrabutyl ammonium hydrogen sulphate, pH 3 |
| Flow Rate | Not Specified | Not Specified | 2 mL/min |
| Detection (UV) | Not Specified | 231 nm | 230 nm |
| Internal Standard | None | Salicylic Acid | Salicylic Acid |
| Linearity Range | 1-20 µg/mL | Not Specified | 3-35 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9898 | 0.9999 |
| LOD | 0.2 µg/mL | 4 µg/mL | Not Specified |
| LOQ | 1 µg/mL | Not Specified | Not Specified |
Ultra-Performance Liquid Chromatography (UPLC) Applications in Cetirizine Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution by utilizing columns with smaller particle sizes (typically sub-2 µm). nih.gov This technology has been successfully applied to the analysis of cetirizine, providing rapid and sensitive methods for quality control. asianpubs.org
A validated UPLC method for cetirizine hydrochloride in a liquid formulation used an Acquity BEH C18 column (100 × 2.1 mm, 1.7 µm) with a mobile phase of water and acetonitrile (50:50, v/v). asianpubs.org The analysis was achieved at a flow rate of 0.3 mL/min with UV detection at 235 nm. asianpubs.org This method demonstrated excellent linearity over a range of 4 to 28 µg/mL (r² > 0.999), with LOD and LOQ values of 0.39 and 1.30 µg/mL, respectively. asianpubs.org
Another UPLC method was developed for the simultaneous determination of ambroxol (B1667023) hydrochloride and cetirizine hydrochloride, along with preservatives, in a liquid formulation. nih.gov This stability-indicating method utilized a gradient elution on a C18 column, achieving separation of all compounds and their degradation products. The method was validated for linearity, precision, and accuracy, with the response for cetirizine found to be linear from 5.01 to 40.08 µg/mL (r² > 0.999). nih.gov The speed and sensitivity of UPLC make it highly suitable for high-throughput screening and routine analysis in pharmaceutical laboratories. nih.govresearchgate.net
Table 2: UPLC Method Parameters for Cetirizine Analysis
| Parameter | Method 1 asianpubs.org | Method 2 nih.gov |
|---|---|---|
| Column | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | Agilent Eclipse plus C18 (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Water : Acetonitrile (50:50, v/v) | Gradient elution with Solvent A (0.01 M phosphate buffer + 0.1% triethylamine) and Solvent B (acetonitrile) |
| Flow Rate | 0.3 mL/min | Not Specified |
| Detection (UV) | 235 nm | 237 nm |
| Linearity Range | 4-28 µg/mL | 5.01-40.08 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| LOD | 0.39 µg/mL | Not Specified |
| LOQ | 1.30 µg/mL | Not Specified |
Supercritical Fluid Chromatography (SFC) for Enantioseparation of Cetirizine
Cetirizine is a racemic mixture, and its pharmacological activity is primarily attributed to the levocetirizine (B1674955) (R-enantiomer). brieflands.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the chiral separation of such compounds. jasco-global.comresearchgate.net SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which provides benefits like faster separations, reduced solvent consumption, and easier sample recovery compared to HPLC. jasco-global.comafmps.be
The enantioseparation of cetirizine by SFC often involves screening various chiral stationary phases (CSPs) and organic modifiers. Polysaccharide-based CSPs are widely used for this purpose. researchgate.net In one study, a method scouting system was used to investigate the chiral separation of cetirizine using different columns and modifiers. jasco-global.com The addition of a basic additive like diethylamine (B46881) (DEA) to the modifier was found to be effective. jasco-global.com Another study investigated the separation of cetirizine enantiomers on a Chiralpak AD-H column, examining the effect of modifier percentage and flow rate on resolution and analysis time. afmps.be The results showed that higher flow rates, possible due to the low viscosity of the supercritical mobile phase, significantly reduce analysis time while maintaining adequate resolution. afmps.be
Table 3: SFC Conditions for Cetirizine Enantioseparation afmps.be
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H |
| Mobile Phase | CO₂ / Modifier (e.g., 2-Propanol with additives) |
| Modifier Composition | 2-Propanol + 0.1% Isopropylamine (IPA) + 0.1% Trifluoroacetic acid (TFA) |
| Modifier Percentage | 20% |
| Effect of Flow Rate | Increasing flow rate decreases analysis time with a manageable reduction in resolution. |
Capillary Electrophoresis in Cetirizine Enantiomeric Analysis
Capillary Electrophoresis (CE) is another highly efficient technique for the enantioseparation of chiral drugs like cetirizine. brieflands.com The separation in CE is based on the differential migration of charged species in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).
Cyclodextrins, particularly sulfated-β-cyclodextrin (S-bCD), are commonly used as chiral selectors for cetirizine enantiomers. brieflands.commdpi.com One method successfully separated cetirizine enantiomers using an acidic phosphate buffer with S-bCD as the chiral selector. brieflands.com Another approach utilized a dual selector system composed of borate-D-glucose complexes and a reduced concentration of S-bCD, which lowered analysis costs without compromising separation. nih.gov The optimal separation was achieved in an electrolyte containing 500 mmol L⁻¹ borate (B1201080) at pH 9.5, 1.0 mg mL⁻¹ S-bCD, and 1000 mmol L⁻¹ D-glucose. nih.gov The specificity of CE methods is demonstrated by the absence of interference from common pharmaceutical excipients. scielo.br Validation of CE methods for cetirizine has shown excellent linearity over concentration ranges such as 2-150 μg mL⁻¹, with high precision and accuracy. scielo.br
Table 4: Capillary Electrophoresis Methods for Cetirizine Enantioseparation
| Parameter | Method 1 brieflands.com | Method 2 nih.gov |
|---|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) | Capillary Electrophoresis (CE) |
| Chiral Selector | Sulfated-β-cyclodextrin (S-bCD) | Dual selector: Sulfated-β-cyclodextrin (S-bCD) and D-glucose-borate complexes |
| Background Electrolyte | Phosphate buffer (acidic pH) | 500 mmol L⁻¹ Borate, pH 9.5 |
| Selector Concentration | Not specified | 1.0 mg mL⁻¹ S-bCD, 1000 mmol L⁻¹ D-glucose |
| Outcome | Complete enantioseparation was challenging without additives | Achieved optimal separation with reduced S-bCD concentration |
Gas Chromatography (GC) for Volatile Species Detection Related to Cetirizine
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. alfa-chemistry.com While cetirizine itself is not sufficiently volatile for direct GC analysis, the technique can be applied after a derivatization step or for the detection of volatile impurities related to its synthesis or degradation. researchgate.netrroij.com GC is particularly useful for identifying and quantifying residual solvents, which are classified as organic volatile impurities. conicet.gov.ar
A GC-mass spectrometry (GC-MS) method has been developed for the simultaneous determination of hydroxyzine and its active metabolite, cetirizine, in whole blood. researchgate.net This method involved a solid-phase extraction followed by derivatization with a mixture of acetic anhydride (B1165640) and n-propanol. researchgate.net The derivatization step converts the non-volatile analytes into more volatile species suitable for GC analysis. The method was validated and showed a linear range of 5.00 to 1000.0 ng/mL with high recovery and precision. researchgate.net This demonstrates that GC-MS can be a highly sensitive and accurate tool for cetirizine-related analysis when appropriate sample preparation is employed. nih.gov
State-of-the-Art Spectroscopic Analysis of Cetirizine
Spectroscopic techniques are indispensable for the identification, structural elucidation, and quantification of cetirizine. They are often used in conjunction with chromatographic methods for comprehensive analysis.
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative determination of cetirizine in pharmaceutical preparations. ajpaonline.comajpaonline.com The method is based on measuring the absorbance of a cetirizine solution at its wavelength of maximum absorption (λmax). For cetirizine hydrochloride, the λmax is typically observed around 230-238 nm, depending on the solvent used (e.g., methanol, water, or 0.1N NaOH). ajpaonline.comajpaonline.com These methods are validated for linearity, accuracy, and precision and are suitable for routine quality control. ajpaonline.com
Extractive spectrophotometric methods have also been developed. These involve forming a colored ion-pair complex between cetirizine and a dye reagent, such as bromocresol green, bromothymol blue, or methyl orange. jfda-online.compharmacyjournal.in The complex is then extracted into an organic solvent like chloroform, and its absorbance is measured. For example, the complex with methyl orange at pH 4.0 shows a λmax at 424.5 nm and is linear over a concentration range of 2.5-20 μg/mL. jfda-online.com
Derivative spectrophotometry can enhance the resolution of spectra and reduce interference from excipients. nih.gov First (1D) and second (2D) derivative methods have been applied to cetirizine, with measurements taken at peak or peak-to-trough wavelengths. nih.gov
Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS or LC-MS/MS), is a highly sensitive and selective technique for identifying and quantifying cetirizine and its impurities, even at very low levels. nih.gov An HPLC-MS/MS method was developed for the quantification of cetirizine in human plasma, using selected reaction monitoring (SRM) mode for high specificity. nih.gov This method achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL, demonstrating its suitability for bioequivalence studies. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, primarily used for the structural elucidation and identification of impurities and degradation products, complementing data from other techniques. conicet.gov.ar
Table 5: Examples of Spectrophotometric Methods for Cetirizine Quantification
| Method Type | Reagent/Solvent | λmax (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|
| Direct UV | Methanol | 238 | 2-60 | ajpaonline.com |
| Direct UV | 0.1N NaOH | 230 | 12-60 | ajpaonline.com |
| Extractive | Bromocresol Green | 410 | 2.5-30 | pharmacyjournal.in |
| Extractive | Bromothymol Blue | 414 | 2.5-30 | pharmacyjournal.in |
| Extractive | Methyl Orange | 424.5 | 2.5-20 | jfda-online.com |
| Derivative (1D) | Aqueous Solution | 239 | 1.2-10.0 | nih.gov |
| Derivative (2D) | Aqueous Solution | 243-233 | 0.8-10.0 | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectrophotometry and Molar Absorptivity Studies of Cetirizine
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of cetirizine. The method is based on the principle that the molecule absorbs light in the ultraviolet region due to its electronic transitions. The wavelength of maximum absorption (λmax) for cetirizine can vary slightly depending on the solvent used.
In methanol, cetirizine hydrochloride exhibits a λmax at 238 nm. ajpaonline.com When dissolved in water or a 0.1N sodium hydroxide (B78521) solution, the λmax is observed at 230 nm. ajpaonline.combepls.com Studies have shown that Beer's law is obeyed in the concentration range of 2-60 µg/ml, indicating a linear relationship between absorbance and concentration, which is essential for quantitative determination. ajpaonline.com The molar absorptivity, a measure of how strongly the chemical species absorbs light at a given wavelength, has been reported to be 1.60×10⁴ L mol⁻¹ cm⁻¹. core.ac.uk
Further studies involving the formation of ion-pair complexes with dyes like bromocresol green, bromothymol blue, and Tropaeolin OO have also been developed for the spectrophotometric determination of cetirizine. pharmacyjournal.in These complexes, when extracted into chloroform, show absorption maxima at 410 nm, 414 nm, and 410 nm, respectively. pharmacyjournal.in
| Parameter | Value | Solvent/Conditions | Reference |
| λmax | 238 nm | Methanol | ajpaonline.com |
| λmax | 230 nm | Water, 0.1N NaOH | ajpaonline.combepls.com |
| λmax (Ion-pair complex with Bromocresol green) | 410 nm | Chloroform | pharmacyjournal.in |
| λmax (Ion-pair complex with Bromothymol blue) | 414 nm | Chloroform | pharmacyjournal.in |
| λmax (Ion-pair complex with Tropaeolin OO) | 410 nm | Chloroform | pharmacyjournal.in |
| Linearity Range | 2-60 µg/ml | Methanol, Water, 0.1N NaOH | ajpaonline.com |
| Linearity Range (Ion-pair complexes) | 2.5-30 µg/ml | Chloroform | pharmacyjournal.in |
| Molar Absorptivity (ε) | 1.60×10⁴ L mol⁻¹ cm⁻¹ | Not Specified | core.ac.uk |
| Correlation Coefficient (R²) | > 0.9988 | Methanol, Water, 0.1N NaOH | ajpaonline.com |
| Correlation Coefficient (R²) | 0.9995 | Water | bepls.com |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Cetirizine Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in the cetirizine molecule. The FT-IR spectrum of cetirizine displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
Key spectral features include a broad peak in the range of 3200-3600 cm⁻¹, which arises from the O-H stretching vibrations of the carboxylic acid dimer. nih.gov A sharp peak observed around 1740 cm⁻¹ is attributed to the C=O stretching of the carboxylic acid group. nih.govrjptonline.org The presence of a peak at 1457 cm⁻¹ is indicative of C-Cl bond vibrations. nih.gov Additionally, peaks corresponding to N-H stretching have been observed around 2384 cm⁻¹. nih.gov Other notable peaks include those for C-O-C stretching at 1058 cm⁻¹, C-H bending at 1406 cm⁻¹, and C=C stretching of the benzene (B151609) ring at 1629 cm⁻¹. mdpi.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| 3200-3600 | O-H stretch (dimer) | Carboxylic Acid | nih.gov |
| 3200-3400 | O-H and N-H stretch | Carboxylic Acid, Amine | researchgate.net |
| 2384 | N-H stretch | Amine | nih.gov |
| 1740 | C=O stretch | Carboxylic Acid | nih.govrjptonline.org |
| 1736 | C=O stretch | Carboxylic Acid | cmu.ac.th |
| 1629 | C=C stretch | Benzene Ring | mdpi.com |
| 1500-1600 | C=C and C-N stretch | Aromatic Ring, Amine | researchgate.net |
| 1457 | C-Cl vibration | Chlorophenyl Group | nih.gov |
| 1406 | C-H bend | Alkane | mdpi.com |
| 1200-1300 | C-N stretch | Amine | researchgate.net |
| 1058 | C-O-C stretch | Ether | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, ROESY) for Cetirizine Structural Elucidation and Complex Formation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of cetirizine. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, ROESY) techniques provide valuable information about the connectivity and spatial arrangement of atoms within the molecule.
¹H and ¹³C NMR spectra are used to assign the signals to specific protons and carbons in the cetirizine structure. asianpubs.orgijsrset.com Studies have shown that in a DMSO-d6 solution at room temperature, cetirizine hydrochloride can exist in more than one conformation, leading to multiple or broad NMR signals for the piperazine (B1678402) ring and its attached groups. nih.gov These different conformations can exchange rapidly at higher temperatures or stabilize upon the addition of D₂O. nih.gov
Two-dimensional NMR techniques like Correlation Spectroscopy (COSY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly useful for studying complex formation. COSY helps in identifying proton-proton scalar couplings, confirming the connectivity of the molecule. ROESY provides information about through-space interactions between protons, which is crucial for understanding how cetirizine interacts with other molecules, such as cyclodextrins. asianpubs.orgresearchgate.net For instance, ROESY spectra of a cetirizine/HP-β-CD mixture have shown cross-peaks indicating the inclusion of both the chlorophenyl and phenyl rings of cetirizine within the cyclodextrin (B1172386) cavity. asianpubs.org
| NMR Technique | Application in Cetirizine Analysis | Key Findings | Reference |
| ¹H NMR | Structural assignment of protons | Confirms the presence of aromatic and aliphatic protons. Splitting of signals in the presence of β-cyclodextrin indicates complex formation. | researchgate.netresearchgate.net |
| ¹³C NMR | Structural assignment of carbons | Identifies all carbon atoms in the molecule, including those in the piperazine ring, aromatic rings, and the carboxylic acid group. | asianpubs.orgijsrset.com |
| COSY | Elucidation of proton-proton coupling networks | Confirms the connectivity between adjacent protons in the cetirizine structure. | asianpubs.orgresearchgate.netresearchgate.net |
| ROESY | Investigation of through-space proton interactions and complex formation | Demonstrates the encapsulation of both the chlorophenyl and phenyl rings of cetirizine within the cavity of cyclodextrins. | asianpubs.orgresearchgate.netresearchgate.net |
Mass Spectrometry (MS/MS, HRMS) for Cetirizine Compound Identification and Impurity Profiling
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a highly sensitive and specific technique for the identification of cetirizine and the profiling of its impurities. Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are powerful tools in this regard.
In MS/MS analysis, specific ion dissociation transitions are monitored. For cetirizine, a common transition monitored is m/z 389.3 → 201.1. ox.ac.uk Another study reported a transition of m/z 398 → 201. nih.gov These transitions are characteristic of the fragmentation pattern of the cetirizine molecule and provide a high degree of specificity for its detection.
LC/HRMS is employed for non-target impurity profiling of cetirizine from different marketplace brands. researchgate.netnih.gov This technique allows for the detection and tentative identification of unknown impurities based on their accurate mass measurements. In one study, 16 different impurities were identified, and their structures were speculated using HRMS² data. researchgate.netnih.gov This information is critical for optimizing production processes to minimize the formation of unwanted by-products. researchgate.netnih.gov For instance, one process-related impurity was identified as 2-(2-(4-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethyl)piperazin-1-yl)ethoxy)acetic acid, with its structure confirmed by MS and NMR data. asianpubs.org
| Mass Spectrometry Technique | Application in Cetirizine Analysis | Key Findings | Reference |
| LC-MS/MS | Quantification in biological matrices | Monitors specific ion transitions (e.g., m/z 389.3 → 201.1) for highly specific and sensitive detection. | ox.ac.ukcapes.gov.br |
| LC/HRMS | Impurity profiling | Enables the detection and structural speculation of unknown impurities in cetirizine tablets. Identified 16 differential impurities. | researchgate.netnih.gov |
| ESI-MS/MS | Identification of process-related impurities | Used to presume the chemical structure of impurities based on fragmentation patterns. | asianpubs.org |
Deep Ultraviolet Raman Spectroscopy (DUVRS) in Chemical Detection of Cetirizine
Deep Ultraviolet Raman Spectroscopy (DUVRS) is an emerging, non-destructive technique that has shown potential for the rapid and sensitive detection of cetirizine, particularly in forensic applications. spectroscopyonline.comspectroscopyonline.com This method is advantageous due to its minimal sample preparation requirements. ceric-eric.eu
Research has demonstrated the capability of DUVRS to detect cetirizine in both liquid and dried oral fluid samples. spectroscopyonline.comnih.gov By tuning the laser excitation to the deep UV range, it is possible to selectively target specific chromophores within the drug molecule. ceric-eric.eu Studies have achieved a limit of detection (LOD) of 50 µg/mL for cetirizine in liquid oral fluid. ceric-eric.eunih.gov The integration of multivariate statistical analysis with DUVRS further enhances the reliability of differentiating between pure oral fluid and samples contaminated with cetirizine. nih.gov This highlights the versatility and efficiency of DUVRS as a forensic analysis tool. spectroscopyonline.com
| Parameter | Value/Finding | Application Context | Reference |
| Technique | Deep Ultraviolet Raman Spectroscopy (DUVRS) | Forensic drug detection | spectroscopyonline.comspectroscopyonline.com |
| Advantage | Rapid, non-destructive, sensitive, minimal sample preparation | Forensic analysis of oral fluids | spectroscopyonline.comceric-eric.eunih.gov |
| Limit of Detection (LOD) | 50 µg/mL | Cetirizine in liquid oral fluid | ceric-eric.eunih.gov |
| Capability | Detection in both liquid and dried oral fluid samples | Versatility in forensic sample analysis | spectroscopyonline.comnih.gov |
| Enhancement | Integration with multivariate statistical analysis | Reliable differentiation between pure and contaminated samples | nih.gov |
Integration of Analytical Techniques for Comprehensive Chemical Characterization of Cetirizine
A comprehensive chemical characterization of cetirizine is best achieved through the integration of multiple analytical techniques. Each method provides unique and complementary information, and their combined application offers a more complete understanding of the molecule's identity, structure, purity, and behavior.
For instance, while UV-Vis spectrophotometry is excellent for quantitative analysis, it provides limited structural information. FT-IR spectroscopy complements this by identifying the key functional groups present, confirming the basic structural components of the molecule. nih.gov
NMR spectroscopy, with its various one- and two-dimensional techniques, provides the definitive structural elucidation. asianpubs.orgresearchgate.net It confirms the exact connectivity of atoms and their spatial relationships, which is something that cannot be achieved by UV-Vis or FT-IR alone.
Mass spectrometry, especially when coupled with chromatography (LC-MS/MS and LC/HRMS), is unparalleled in its sensitivity and specificity for both quantification and impurity profiling. asianpubs.orgresearchgate.netnih.gov It can detect and help identify trace-level impurities that may be missed by other techniques, which is crucial for ensuring the quality and safety of the pharmaceutical product. The structures of these impurities, often first suggested by HRMS data, can then be conclusively confirmed by isolating the impurity and analyzing it with NMR. asianpubs.org
Finally, novel techniques like DUVRS are expanding the analytical toolkit, offering rapid and non-destructive detection methods suitable for specific applications like forensic analysis. spectroscopyonline.comnih.gov The integration of these diverse analytical methodologies ensures a thorough and robust characterization of cetirizine, from its fundamental chemical structure to its profile in complex matrices and the presence of any potential impurities.
Chemical Stability, Degradation Kinetics, and Mechanistic Pathways of Cetirizine
Degradation Under Stress Conditions (Forced Degradation Studies)
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to elicit degradation.
Hydrolytic Degradation Pathways of Cetirizine (B192768) (Acidic, Neutral, and Alkaline Conditions)
The stability of cetirizine to hydrolysis varies significantly with pH.
Acidic Conditions: Cetirizine is unstable in acidic environments. ijpcsonline.com Studies have shown that degradation occurs in the presence of hydrochloric acid. ijpcsonline.combrieflands.com For instance, in 2 M HCl, cetirizine dihydrochloride (B599025) was found to be unstable. ijpcsonline.com The degradation in acidic conditions follows a pseudo-first-order reaction. ijpcsonline.com One of the identified degradation products under both acidic and neutral hydrolysis is α-(4-chlorophenyl) benzyl (B1604629) alcohol. ijpcsonline.com Another study reported approximately 20.41% degradation in acidic conditions. rjptonline.org Some research, however, suggests that cetirizine does not degrade under acidic conditions. researchgate.net
Neutral Conditions: In neutral aqueous solutions, cetirizine also undergoes degradation. ijpcsonline.com Similar to acidic conditions, α-(4-chlorophenyl) benzyl alcohol has been identified as a degradation product. ijpcsonline.com One study, however, indicated that cetirizine is stable under neutral conditions. rjptonline.org
Alkaline Conditions: Cetirizine is generally considered stable in alkaline media. ijpcsonline.com One study showed insignificant degradation in alkaline conditions, ijpcsonline.com while another reported about 17.36% degradation. rjptonline.org
Interactive Data Table: Hydrolytic Degradation of Cetirizine
| Condition | Stability | Degradation Products | Reported Degradation (%) |
|---|---|---|---|
| Acidic | Unstable | α-(4-chlorophenyl) benzyl alcohol | ~20.41 |
| Neutral | Unstable | α-(4-chlorophenyl) benzyl alcohol | - |
| Alkaline | Stable | - | ~17.36 (in one study) |
Oxidative Degradation Mechanisms of Cetirizine (e.g., Hydrogen Peroxide mediated)
Cetirizine is susceptible to oxidative degradation.
Hydrogen Peroxide: Studies have demonstrated that cetirizine degrades in the presence of hydrogen peroxide. ijpcsonline.combrieflands.com The degradation kinetics in the presence of hydrogen peroxide have been shown to be pseudo-first-order. ijpcsonline.com A primary product of this oxidation is 4-chlorobenzophenone (B192759). ijpcsonline.com Another significant oxidation product identified is cetirizine N-oxide. researchgate.netnih.govcaymanchem.com This N-oxidation occurs on the piperazine (B1678402) nitrogen. researchgate.net The degradation can be modeled by the reaction of the drug with reactive peroxide intermediates. researchgate.netnih.gov
Other Oxidizing Agents: Cetirizine degradation has also been investigated using other oxidizing agents like sodium percarbonate. researchgate.netnih.gov The primary oxidation product identified in these studies was also cetirizine N-oxide. researchgate.netnih.gov
Interactive Data Table: Oxidative Degradation of Cetirizine
| Oxidizing Agent | Key Degradation Products |
|---|---|
| Hydrogen Peroxide | 4-chlorobenzophenone, Cetirizine N-oxide |
| Sodium Percarbonate | Cetirizine N-oxide |
Photolytic Degradation Kinetics and Quantum Yield Investigations of Cetirizine
Cetirizine is known to degrade upon exposure to light.
Kinetics: The photodegradation of cetirizine generally follows first-order kinetics. nih.govoup.com In deionized water, the observed first-order photodegradation rate coefficient (kobs) under simulated sunlight was found to be 0.024 h-1, which corresponds to a half-life of approximately 30 hours. nih.govoup.com The rate of photodegradation increases with temperature. nih.govoup.com
Quantum Yield: The quantum yield for cetirizine photodegradation is dependent on the wavelength of light, decreasing as the wavelength increases. nih.govoup.com In the UV range of 280-366 nm, the average quantum yield ranged from 5.28 × 10-4 to 6.40 × 10-3. nih.govoup.com Specifically, at 290 nm, the apparent quantum yield was 6.36 × 10-3, which decreased to 6.65 × 10-4 at 366 nm. oup.com
Environmental Degradation Processes and Abiotic Transformation of Cetirizine
The presence of cetirizine in wastewater and natural waters has prompted research into its environmental fate. nih.govoup.com
Photodegradation of Cetirizine in Aqueous Matrices (e.g., Natural Waters, Deionized Water)
Photodegradation is a significant pathway for the removal of cetirizine from aquatic environments.
Deionized Water: In controlled experiments using deionized water, cetirizine shows significant loss when exposed to light, a process that does not occur in dark controls. oup.comresearchgate.net The average first-order photodegradation rate coefficient in deionized water is approximately 0.024 h-1. nih.govoup.com
Natural Waters: The photodegradation rate of cetirizine in coastal seawater was not statistically different from that in deionized water. nih.govoup.com Similarly, amending deionized water with dissolved chromophoric organic matter did not significantly alter the degradation rate. nih.govoup.com However, studies using photocatalysts like Bi2O3/TiO2 have shown effective degradation of cetirizine in real aqueous matrices, including seawater, spring water, and tap water, with degradation being more effective under natural solar irradiation. nih.govresearchgate.net
Degradation of Cetirizine in Advanced Oxidation Processes (e.g., UV/Chlorine Treatment)
Advanced oxidation processes (AOPs) are effective in degrading cetirizine.
UV/Chlorine Treatment: Cetirizine undergoes rapid degradation in a UV/chlorine system. mdpi.comresearchgate.netresearchgate.net The degradation is attributed to direct UV irradiation (contributing 38.7%) and reaction with hydroxyl radicals (HO•, 35.3%), chlorine radicals (Cl•, 7.3%), and ClO• radicals (17.1%). mdpi.comresearchgate.netresearchgate.net The observed reaction rate constant (kobs) was found to be (0.19 ± 0.01) min−1. mdpi.comresearchgate.net The degradation rate is influenced by the initial concentration of cetirizine and the pH of the solution, with the rate decreasing as pH increases. mdpi.comresearchgate.net
Other AOPs: Other AOPs have also been shown to be effective. For instance, photocatalytic degradation using a PAN-MWCNT/TiO2–NH2 nanofiber membrane under UV light resulted in complete degradation of cetirizine. scispace.comnih.gov The efficiency of this process was higher in acidic conditions (pH 2). scispace.comnih.gov Direct oxidation by peroxymonosulfate (B1194676) (PMS) has also been shown to rapidly transform cetirizine, with N-oxide products being identified. nih.gov
Identification of Reactive Species (e.g., Hydroxyl Radical, Chlorine Radical, Chlorooxyl Radical) and Their Reaction Mechanisms with Cetirizine
The degradation of cetirizine can be initiated by various reactive species, particularly in advanced oxidation processes (AOPs) used in water treatment. Key reactive species involved in its degradation include the hydroxyl radical (•OH), chlorine radical (Cl•), and chlorooxyl radical (ClO•). mdpi.com
Hydroxyl Radical (•OH): The hydroxyl radical is a powerful, non-selective oxidizing agent that plays a crucial role in the degradation of cetirizine. mdpi.comresearchgate.netnih.gov Studies have shown that •OH-mediated degradation is a significant pathway. mdpi.comnih.gov The reaction mechanism primarily involves hydrogen abstraction from the cetirizine molecule, leading to the formation of carbon-centered radicals. These radicals can then undergo further reactions with dissolved oxygen or water to form hydroxylated products. mdpi.com Another potential pathway is the addition of the hydroxyl radical to the aromatic rings of the cetirizine molecule. mdpi.com Radical scavenging studies have confirmed the significant role of •OH radicals in the degradation process. researchgate.netnih.gov
Chlorooxyl Radical (ClO•): The chlorooxyl radical also participates in the degradation of cetirizine, primarily through hydrogen abstraction, similar to the hydroxyl and chlorine radicals. mdpi.com This leads to the generation of carbon-centered radicals which then form hydroxylated products. mdpi.com ClO• can also undergo addition reactions with the cetirizine molecule. mdpi.com
The degradation of cetirizine in a UV/chlorine system is a result of the combined action of direct UV irradiation and these reactive species. The contributions of each have been quantified, with direct UV photolysis accounting for a significant portion, followed by the hydroxyl radical, chlorooxyl radical, and to a lesser extent, the chlorine radical. mdpi.comresearchgate.net
Elucidation of Cetirizine Degradation Products and Proposed Degradation Pathways
The degradation of cetirizine under various stress conditions, such as hydrolysis, oxidation, and photolysis, leads to the formation of several degradation products. ijpcsonline.com The identification of these products is crucial for understanding the degradation pathways.
Under oxidative conditions, particularly with agents like hydrogen peroxide or in the presence of reactive oxygen species, a primary degradation product identified is cetirizine N-oxide . researchgate.netproquest.comnih.gov This occurs through the oxidation of the tertiary amine in the piperazine ring. researchgate.netscribd.com The mechanism involves the reaction of cetirizine with reactive peroxide intermediates, such as peroxyl radicals. researchgate.netproquest.comnih.gov
In hydrolytic conditions, particularly acidic and neutral, a major degradation product formed is α-(4-chlorophenyl) benzyl alcohol . ijpcsonline.com Oxidative stress can also lead to the formation of 4-chlorobenzophenone . ijpcsonline.com
A significant degradation pathway involves the cleavage of the ether linkage, which can lead to the formation of compounds like (2-(4-(4-chlorophenyl) phenylmethyl) piperazin-1-yl) ethanol (B145695) . researchgate.net This can further degrade into 1-benzyl-4-chlorobenzene and 2-(piperazin-1-yl) acetaldehyde . researchgate.net
The degradation pathways are influenced by the specific conditions. For instance, in a UV/chlorine system, the reaction pathways of anionic cetirizine with hydroxyl, chlorine, and chlorooxyl radicals involve numerous hydrogen abstraction and addition pathways. mdpi.com
A key impurity and degradation product is 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid , also known as Cetirizine EP Impurity B or de(carboxymethoxy) cetirizine acetic acid.
The proposed degradation pathways often involve a series of reactions including hydroxylation, N-oxidation, O-dealkylation, and N-dealkylation. scribd.com The following table summarizes some of the identified degradation products of cetirizine.
Identified Degradation Products of Cetirizine
| Degradation Product Name | Chemical Formula | Stress Condition |
| Cetirizine N-oxide | C21H25ClN2O4 | Oxidation |
| α-(4-chlorophenyl) benzyl alcohol | C13H11ClO | Acidic/Neutral Hydrolysis |
| 4-chlorobenzophenone | C13H9ClO | Oxidation |
| (2-(4-(4-chlorophenyl) phenylmethyl) piperazin-1-yl) ethanol | C19H24ClN2O | Enzymatic Degradation |
| 1-benzyl-4-chlorobenzene | C13H11Cl | Enzymatic Degradation |
| 2-(piperazin-1-yl) acetaldehyde | C6H12N2O | Enzymatic Degradation |
| 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid | C19H21ClN2O2 | General Impurity/Degradation |
Kinetic Modeling of Cetirizine Degradation Processes
The degradation of cetirizine under various conditions often follows specific kinetic models, which are essential for predicting its persistence and fate in different environments.
Studies have consistently shown that the degradation of cetirizine follows pseudo-first-order kinetics under several conditions, including:
Acidic hydrolysis: The degradation in acidic media, such as 2 M HCl, exhibits a pseudo-first-order reaction, particularly in the temperature range of 70-90°C. ijpcsonline.comnih.govnih.govresearchgate.net
Oxidative degradation: Hydrogen peroxide-mediated degradation also follows a pseudo-first-order model, typically studied between 50-80°C. ijpcsonline.comnih.govnih.govresearchgate.net
Photocatalytic degradation: The degradation of cetirizine using photocatalysts like PPy/ZnFe under visible light irradiation adheres to a pseudo-first-order kinetics model. researchgate.netnih.gov
UV and UV/Chlorine Treatment: Degradation under direct UV irradiation and in the UV/chlorine advanced oxidation process follows pseudo-first-order kinetics. mdpi.com
The observed degradation rate constant (k_obs) is a key parameter in these models. For instance, in the UV/chlorine system, the k_obs for cetirizine degradation was determined to be (0.19 ± 0.01) min⁻¹. mdpi.comresearchgate.net This rate constant can be influenced by various factors.
The initial concentration of cetirizine can affect the degradation rate. In the UV/chlorine system, the k_obs showed a trend of initially increasing and then decreasing as the initial cetirizine concentration was raised. mdpi.comresearchgate.net The pH of the solution also has a significant impact; the degradation rate of cetirizine in the UV/chlorine system was observed to decrease as the pH increased. mdpi.comnih.gov
The following table presents some of the reported kinetic parameters for cetirizine degradation under different conditions.
Kinetic Parameters for Cetirizine Degradation
| Degradation Process | Kinetic Model | Rate Constant (k) | Conditions |
| Acidic Hydrolysis | Pseudo-first-order | - | 2 M HCl, 70-90°C |
| Oxidative Degradation | Pseudo-first-order | - | 0.5% H2O2, 50-80°C |
| UV/Chlorine Treatment | Pseudo-first-order | k_obs = (0.19 ± 0.01) min⁻¹ | pH = 7.0, [CTZ]₀ = 10 µM, [Free chlorine]₀ = 100 µM |
| Direct UV Irradiation | Pseudo-first-order | k_obs = (0.08 ± 0.01) min⁻¹ | pH = 7.0, [CTZ]₀ = 10 µM |
| Photocatalytic Degradation | Pseudo-first-order | - | 5% PPy/ZnFe catalyst, visible light |
Solid State Chemistry and Polymorphism of Cetirizine Salts
Crystalline and Amorphous Forms Characterization of Cetirizine (B192768)
Cetirizine can exist in both crystalline and amorphous forms, each exhibiting different physicochemical properties.
Crystalline Cetirizine: Crystalline forms of cetirizine, particularly cetirizine dihydrochloride (B599025), are characterized by a highly ordered three-dimensional arrangement of molecules in a crystal lattice. This ordered structure results in sharp, distinct peaks in X-ray powder diffraction (XRPD) patterns. researchgate.netijpsonline.com The high degree of crystallinity is also evident in its thermal properties, typically showing a sharp melting point. google.com For instance, the diffractogram of pure cetirizine hydrochloride displays numerous distinct lines of high intensity, confirming its crystalline nature. researchgate.net
Amorphous Cetirizine: In contrast, amorphous cetirizine lacks a long-range ordered molecular structure. google.comgoogle.com This disordered state results in a diffuse XRPD pattern, often described as a halo pattern, without the sharp peaks seen in crystalline forms. google.com Amorphous forms are generally more soluble than their crystalline counterparts, which can be advantageous for bioavailability. google.com Dynamic Nuclear Polarization (DNP) enhanced solid-state NMR (ssNMR) studies have been effectively used to characterize amorphous cetirizine dihydrochloride, even within complex pharmaceutical formulations. openpharmaceuticalsciencesjournal.comacs.org Research has shown that some commercial formulations of cetirizine dihydrochloride exist in an amorphous state. openpharmaceuticalsciencesjournal.com
Polymorphic Studies of Cetirizine Dihydrochloride Salts
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. While some sources suggest no polymorphic forms of cetirizine dihydrochloride are reported geneesmiddeleninformatiebank.nl, other research, particularly in patent literature, describes the existence of different polymorphic forms.
A specific crystalline form, designated as Form I , has been identified for both dextrorotatory and levorotatory cetirizine dihydrochloride. google.comgoogle.com These are described as new polymorphs that are distinct from previously known forms. google.com
Form I of Dextrorotatory Cetirizine Dihydrochloride can be characterized by its unique X-ray powder diffraction pattern. google.comgoogle.com Similarly, Form I of Levorotatory Cetirizine Dihydrochloride also presents a distinct XRPD pattern. google.comgoogle.com The differences in the diffraction patterns, including the position and relative intensities of the peaks, are the primary means of identifying and distinguishing these polymorphs. google.com
Synthesis and Characterization of Novel Cetirizine Salts (e.g., Cetirizine Calcium, Cetirizine Lithium, Cetirizine Oxalate (B1200264), Cetirizine Salicylate)
Research has been conducted to synthesize and characterize novel salts of cetirizine with the aim of improving properties such as dissolution rate and bioavailability. ijiras.com These include both inorganic and organic salts.
Cetirizine Calcium: A novel cetirizine calcium salt has been prepared. Depending on the reactant used (calcium carbonate or calcium hydroxide), this salt can be obtained in either a crystalline or an amorphous form. ijiras.com
Cetirizine Lithium: A novel crystalline cetirizine lithium salt has been synthesized and characterized. ijiras.com
Cetirizine Oxalate: The synthesis of a crystalline cetirizine oxalate salt has been reported. This was achieved by reacting cetirizine base with oxalic acid dihydrate in a mixture of ethyl acetate (B1210297) and ethanol (B145695). ijiras.com The formation of the salt was confirmed through various analytical techniques. ijiras.com
Cetirizine Salicylate (B1505791): A crystalline cetirizine salicylate salt has also been prepared by reacting cetirizine base with salicylic (B10762653) acid in an ethyl acetate and ethanol solvent system. ijiras.com
The characterization of these novel salts was performed using methods such as melting point determination, Differential Scanning Calorimetry (DSC), Infrared (IR) spectroscopy, and Powder X-ray Diffraction (PXRD) to confirm their formation and crystalline nature. ijiras.com
Advanced Techniques for Polymorph Identification and Differentiation
Several advanced analytical techniques are employed to identify and differentiate the solid-state forms of cetirizine salts.
X-ray Diffraction (XRD): Powder X-ray Diffraction (PXRD) is a fundamental technique for the analysis of solid-state forms. Each crystalline polymorph produces a unique diffraction pattern characterized by the position (2θ angles) and intensity of the peaks. researchgate.netgoogle.com For example, crystalline Form I of dextrorotatory cetirizine dihydrochloride is characterized by an XRPD pattern with specific peaks at 2-theta angles of 7.05, 7.96, 14.35, 14.81, 17.39, and others. google.com Amorphous forms are identified by the absence of sharp peaks. google.com
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, and can distinguish between different polymorphs which often have different melting temperatures and enthalpies of fusion. The DSC thermogram for crystalline Form I of cetirizine dihydrochloride shows a distinct endo-endo pattern with peaks around 195 °C and 215 °C. google.comgoogle.com
IR Spectroscopy: Infrared (IR) spectroscopy identifies the vibrational modes of molecules. Different polymorphic forms can exhibit subtle differences in their IR spectra due to variations in molecular conformation and intermolecular interactions within the crystal lattice. The IR spectrum of crystalline Form I of cetirizine dihydrochloride shows significant bands at approximately 3430.22, 2949.03, 1745.88, and 1496.74 cm⁻¹. google.com
Solid-State NMR (ssNMR): Solid-state NMR, particularly with techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) and Dynamic Nuclear Polarization (DNP), is a powerful tool for studying the local molecular environment in solid samples. openpharmaceuticalsciencesjournal.comacs.org It can distinguish between crystalline and amorphous forms and can even be used to characterize the API within a formulated drug product. openpharmaceuticalsciencesjournal.comacs.orgrsc.org DNP-enhanced ¹³C and ¹⁵N ssNMR have been successfully used to identify the amorphous form of cetirizine dihydrochloride in several commercial tablet formulations. openpharmaceuticalsciencesjournal.com
Impact of Crystallization Conditions on Cetirizine Solid-State Forms
The conditions under which a drug is crystallized can significantly impact the resulting solid-state form, including the specific polymorph obtained.
Solvent Effects: The choice of solvent is a critical factor. The interaction between the solute and solvent molecules can influence the molecular conformation and packing, leading to the formation of different polymorphs. ijiras.com For instance, the preparation of crystalline levocetirizine (B1674955) dihydrochloride has been achieved through crystallization from ketone-containing solvents like acetone, while the amorphous form can be prepared by solvent evaporation. worldwidejournals.com The synthesis of cetirizine dihydrochloride has been described using ester solvents like ethyl acetate to dissolve the initial cetirizine, with isopropanol (B130326) as the preferred solvent for the hydrochloric acid. google.comgoogle.com
Supersaturation and Temperature: The rate of achieving supersaturation and the temperature of crystallization can also determine the polymorphic outcome. Rapid generation of supersaturation may lead to different polymorphic forms compared to a slower process. ijiras.com The drying temperature after crystallization, for example between 40 °C and 100 °C for cetirizine dihydrochloride, is also a controlled parameter. google.comgoogle.com
pH and Reactants: The pH of the reaction mixture and the specific reactants used can also influence the final solid form. For example, in the synthesis of cetirizine calcium, using calcium carbonate resulted in a crystalline salt, whereas using calcium hydroxide (B78521) produced an amorphous form. ijiras.com
Data Tables
Table 1: XRPD Peak List for Crystalline Form I of Cetirizine Dihydrochloride Enantiomers google.com
| 2-Theta Angle (±0.09) - Dextrorotatory Form I | 2-Theta Angle (±0.09) - Levorotatory Form I |
|---|---|
| 7.05 | 7.10 |
| 7.96 | 8.02 |
| 14.35 | 14.41 |
| 14.81 | 14.87 |
| 17.39 | 17.48 |
| 18.17 | 18.24 |
| 18.59 | 18.65 |
| 18.82 | 18.86 |
| 20.33 | 22.39 |
| 22.33 | 23.42 |
| 23.35 | 24.21 |
| 24.16 | 24.36 |
| 24.33 | 24.81 |
| 24.73 | 25.31 |
| 25.28 | 26.60 |
| 26.51 | 29.28 |
| 26.80 | |
| 27.35 |
Table 2: Characterization Data for Novel Cetirizine Salts ijiras.com
| Salt Name | Form | Melting Point (°C) |
|---|---|---|
| Cetirizine Calcium (from CaCO₃) | Crystalline | - |
| Cetirizine Calcium (from Ca(OH)₂) | Amorphous | - |
| Cetirizine Lithium | Crystalline | 133-135 |
| Cetirizine Oxalate | Crystalline | 172-175 |
Chemical Interactions of Cetirizine in Complex Systems
Reactions with Pharmaceutical Excipients
Ester Formation of Cetirizine (B192768) with Polyols (e.g., Sorbitol, Glycerol) and Alcohols
The carboxylic acid moiety of cetirizine readily undergoes esterification with polyols such as sorbitol and glycerol, which are frequently used as sweetening and solubilizing agents in oral liquid formulations. nih.govscirp.orgsupp.ai Studies have demonstrated that this reaction can occur even at relatively low temperatures. For instance, at 40°C, over 1% of the cetirizine content can be converted into a monoester within one week in solutions with concentrations similar to those found in commercial preparations. nih.govresearchgate.netscirp.org This transesterification has also been observed with other alcohols like ethanol (B145695), isopropanol (B130326), and methanol (B129727), as well as with sugar alcohols such as mannitol (B672) and xylitol. researchgate.net The presence of these ester impurities has been confirmed in marketed oral solutions and drops, with levels ranging from 0.1% to 0.3% of the declared cetirizine content. nih.gov
Kinetic Studies of Excipient-Induced Cetirizine Degradation
Kinetic studies have been conducted to understand the rate and extent of cetirizine degradation in the presence of excipients. The esterification reaction with polyols was investigated at temperatures of 40°C, 60°C, and 80°C. nih.gov These studies revealed that the formed esters are themselves unstable and susceptible to degradation, especially at higher temperatures. nih.gov The degradation of cetirizine in acidic conditions (2 M HCl) has been shown to follow pseudo-first-order kinetics at temperatures between 70°C and 90°C. nih.govijpcsonline.com Similarly, degradation in the presence of hydrogen peroxide (0.5% H₂O₂) also follows a pseudo-first-order reaction, but at a lower temperature range of 50-80°C. nih.govijpcsonline.com Conversely, cetirizine demonstrates greater stability in basic conditions, showing minimal degradation even in 5 M NaOH at 90°C over 48 hours. nih.gov
Inclusion Complex Formation of Cetirizine with Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides capable of forming inclusion complexes with guest molecules, which can alter their physicochemical properties. Cetirizine has been shown to form such complexes with various cyclodextrins.
Stoichiometry and Binding Constant Determination of Cetirizine-Cyclodextrin Complexes
Studies utilizing methods such as ultraviolet (UV) spectroscopy, nuclear magnetic resonance (NMR), and isothermal titration calorimetry (ITC) have consistently demonstrated the formation of 1:1 stoichiometric complexes between cetirizine and α-, β-, and γ-cyclodextrins. nih.gov The binding affinity, represented by the association constant (Ka), varies depending on the type of cyclodextrin (B1172386).
UV spectroscopy has shown that cetirizine forms a more stable complex with β-cyclodextrin (Ka = 5641 ± 358 M⁻¹) compared to α-cyclodextrin (Ka = 1434 ± 60 M⁻¹). nih.gov ITC measurements provided complementary data, confirming the highest association constant for the cetirizine-β-CD complex (2540 ± 122 M⁻¹), followed by the γ-CD complex (1200 ± 50 M⁻¹) and the α-CD complex (800 ± 22 M⁻¹). nih.gov NMR spectroscopic data also support the formation of two 1:1 inclusion complexes with β-cyclodextrin. researchgate.netresearchgate.net
Table 1: Association Constants (Ka) of Cetirizine-Cyclodextrin Complexes
| Cyclodextrin | Method | Association Constant (Ka) (M⁻¹) |
|---|---|---|
| α-Cyclodextrin | UV Spectroscopy | 1434 ± 60 nih.gov |
| α-Cyclodextrin | ITC | 800 ± 22 nih.gov |
| β-Cyclodextrin | UV Spectroscopy | 5641 ± 358 nih.gov |
| β-Cyclodextrin | ITC | 2540 ± 122 nih.gov |
Spectroscopic Confirmation of Cetirizine Inclusion (e.g., NMR, UV)
Spectroscopic techniques provide direct evidence for the inclusion of the cetirizine molecule within the cyclodextrin cavity. Two-dimensional Rotational Nuclear Overhauser Effect Spectroscopy (ROESY) experiments have elucidated the geometry of these complexes. For α- and β-cyclodextrins, either the phenyl or the chlorophenyl ring of cetirizine is included in the CD cavity. nih.gov In the case of the larger γ-cyclodextrin, both aromatic rings can be simultaneously accommodated within the cavity. nih.gov
Further confirmation comes from ¹H-NMR studies, which show changes in the chemical shifts of both cetirizine and cyclodextrin protons upon complexation, indicating intermolecular interactions. researchgate.netijpsonline.comijpsonline.com Techniques like Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and powder X-ray diffractometry (PXRD) also corroborate the formation of these inclusion complexes. ijpsonline.comijpsonline.comnih.gov
Adsorption Characteristics of Cetirizine on Novel Materials (e.g., Graphene Oxide)
The adsorption of cetirizine onto advanced materials like graphene oxide (GO) has been investigated, highlighting its potential for applications such as water purification. GO has proven to be a highly efficient adsorbent for removing cetirizine from aqueous solutions. mdpi.comresearchgate.net
The adsorption process is influenced by pH, with faster kinetics and complete removal observed in acidic conditions within 10 minutes. mdpi.comresearchgate.net While the kinetics are slower at neutral pH, complete removal is still achieved. mdpi.comresearchgate.net However, in basic conditions, the removal is incomplete even after 24 hours. mdpi.comresearchgate.net At a neutral pH, the maximum adsorption capacity of cetirizine on GO was found to be 81.30 mg g⁻¹. mdpi.comresearchgate.net The adsorption isotherm data fit well with the Langmuir model, suggesting monolayer adsorption. mdpi.com Thermodynamic studies indicate that the adsorption is less favorable at higher temperatures. mdpi.comresearchgate.net The recyclability of GO as an adsorbent has also been demonstrated, with an adsorption efficiency of 85% maintained after four cycles. mdpi.comresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetonitrile (B52724) |
| Cetirizine |
| Cetirizine acetic acid |
| Cetirizine dihydrochloride (B599025) |
| Chlorophenyl ring |
| Cyclodextrin |
| Dibasic calcium phosphate (B84403) dihydrate |
| Ethanol |
| Formaldehyde |
| Graphene Oxide |
| Glycerol |
| Hydrogen peroxide |
| Isopropanol |
| Lactose |
| Mannitol |
| Methanol |
| Phenyl ring |
| Polyethylene (B3416737) glycol |
| Propylene (B89431) glycol |
| Sorbitol |
| Sulfuric acid |
| Xylitol |
| α-Cyclodextrin |
| β-Cyclodextrin |
Adsorption Kinetics and Isotherms of Cetirizine
The study of the adsorption kinetics of cetirizine onto various adsorbents, such as graphene oxide (GO) and activated charcoal, reveals important details about the rate and mechanism of its removal from aqueous solutions. Research shows that the adsorption process can be quite rapid, with studies on graphene oxide demonstrating complete removal of cetirizine from acidic solutions within 10 minutes. mdpi.comresearchgate.net In neutral pH conditions, the kinetics are somewhat slower but still result in complete removal. mdpi.com
The kinetics of cetirizine adsorption are often well-described by the pseudo-second-order model. mdpi.com This model's applicability suggests that the rate-limiting step is the direct adsorption process itself. mdpi.com For instance, in a study using activated charcoal, the pseudo-second-order model accurately fit the experimental data, indicating a chemisorption process. mdpi.com The rate constants (k₂) and the calculated maximum equilibrium uptake (qₑ,cal) vary depending on the specific adsorbent used. mdpi.com
Adsorption isotherms are crucial for understanding the distribution of adsorbate molecules between the liquid and solid phases at equilibrium. For cetirizine, the experimental data show good agreement with the Langmuir isotherm model. mdpi.comresearchgate.net This suggests that the adsorption occurs as a monolayer on a homogeneous surface. mdpi.com Studies have determined the maximum adsorption capacity of cetirizine on graphene oxide at a neutral pH to be 81.30 mg g⁻¹. mdpi.comresearchgate.net
Kinetic Data for Cetirizine Adsorption
| Adsorbent | Kinetic Model | Parameter | Value | Reference |
|---|---|---|---|---|
| Graphene Oxide (GO) | Intraparticle Diffusion | Kᵢ (g mg⁻¹ min⁻¹) | 1.083 | mdpi.com |
| Graphene Oxide (GO) | Intraparticle Diffusion | C (Boundary Layer Effect) | 15.218 | mdpi.com |
| Activated Charcoal (WSCl2) | Pseudo-second Order | qₑ,cal (mg/g) | 10.3 | mdpi.com |
| Activated Charcoal (WSCl2) | Pseudo-second Order | k₂ (g/mg/min) | 0.015 | mdpi.com |
| Activated Charcoal (HWOH) | Pseudo-second Order | qₑ,cal (mg/g) | 22.2 | mdpi.com |
| Activated Charcoal (HWOH) | Pseudo-second Order | k₂ (g/mg/min) | 0.018 | mdpi.com |
Investigation of Intermolecular Interactions in Cetirizine Adsorption
The adsorption of cetirizine onto surfaces is governed by a combination of intermolecular forces. mdpi.com Spectroscopic analysis and zeta potential measurements have confirmed that π–π interactions, hydrogen bonding, and electrostatic interactions are all involved in the binding of cetirizine to adsorbents like graphene oxide (GO). mdpi.com
π–π Interactions: These interactions occur between the aromatic rings present in the cetirizine molecule and the sp²-hybridized carbon structure of graphene oxide. The sharp peak observed at 1620 cm⁻¹ in FTIR spectra after adsorption is attributed to the aromatic C=C stretching from both GO and the benzene (B151609) rings of cetirizine, indicating a strong interaction. mdpi.com
Hydrogen Bonding: Hydrogen bonds can form between the functional groups of cetirizine (such as the carboxylic acid and piperazine (B1678402) nitrogens) and the oxygen-containing functional groups on the surface of GO (like hydroxyl and carboxyl groups). mdpi.com Evidence from FTIR analysis, such as the sharpening of the O-H stretching peak after adsorption, suggests a change in the hydrogen bonding environment, likely due to the formation of new intermolecular bonds. mdpi.com
Electrostatic Interactions: These forces are highly dependent on the pH of the solution, which dictates the surface charge of the adsorbent and the ionic state of the cetirizine molecule. mdpi.com Cetirizine is an amphoteric molecule with both acidic and basic functional groups. mdpi.com In acidic conditions, the molecule is protonated and carries a positive charge, facilitating strong electrostatic attraction to a negatively charged adsorbent surface. This explains the faster adsorption kinetics observed at lower pH levels. mdpi.comresearchgate.net
Studies involving solid dispersions of cetirizine with anionic polymers have also highlighted the importance of electrostatic interactions, specifically between the protonated amine groups of the drug and the carboxyl groups of the polymers. rsc.org
Protolytic Equilibria of Cetirizine in the Presence of Surfactants and Micelle-Forming Agents
The acid-base properties of cetirizine, a molecule with three ionizable functional groups (one carboxylic acid and two piperazine nitrogens), are significantly influenced by its local environment. mdpi.com When in the presence of micelle-forming surfactants, the protolytic equilibria of cetirizine are shifted, as indicated by changes in its pKa values. mdpi.combg.ac.rs These shifts (ΔpKa) confirm the existence of direct interactions between the ionizable groups of cetirizine and the surfactant micelles. bg.ac.rs
The magnitude and direction of the pKa shifts depend on the charge of the surfactant:
Anionic and Nonionic Micelles: Anionic sodium dodecyl sulfate (B86663) (SDS) and nonionic Brij 35 micelles cause an increase in the pKa values of cetirizine's ionizable centers. mdpi.combg.ac.rs This indicates a stabilization of the protonated forms of these groups.
Cationic and Nonionic Micelles: Cationic cetyltrimethylammonium bromide (CTAB) and nonionic Triton X-100 (TX-100) micelles lead to a decrease in the pKa values, suggesting the deprotonated forms are favored. mdpi.combg.ac.rs
Shift in pKa Values (ΔpKa) of Cetirizine in the Presence of 10⁻² M Micellar Solutions
ΔpKa values are calculated relative to pKa in a surfactant-free medium. Data obtained potentiometrically at 25 °C and 0.1 M NaCl ionic strength. mdpi.com
| Ionizable Group | Surfactant | Surfactant Type | ΔpKa |
|---|---|---|---|
| Piperazine N (aliphatic side) - pKa₁ | SDS | Anionic | +1.42 |
| CTAB | Cationic | -0.47 | |
| Brij 35 | Nonionic | +0.92 | |
| TX-100 | Nonionic | -0.08 | |
| Carboxyl Group - pKa₂ | SDS | Anionic | +1.12 |
| CTAB | Cationic | -0.92 | |
| Brij 35 | Nonionic | +2.02 | |
| TX-100 | Nonionic | -0.78 | |
| Piperazine N (phenyl side) - pKa₃ | SDS | Anionic | +1.19 |
| CTAB | Cationic | -2.01 | |
| Brij 35 | Nonionic | +2.19 | |
| TX-100 | Nonionic | -0.12 |
Computational and Theoretical Chemistry Studies of Cetirizine
Molecular Modeling and Conformational Analysis of Cetirizine (B192768)
Molecular modeling and conformational analysis have been instrumental in understanding the structure-activity relationships of cetirizine. These studies have provided insights into its folded conformations and the resulting physicochemical properties that distinguish it from other antihistamines. nih.govmdpi.com
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) methods) for Cetirizine Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been pivotal in elucidating the reactivity of cetirizine. researchgate.netresearchgate.netscispace.com These computational methods allow for the investigation of reaction mechanisms at the electronic level, providing detailed insights into the degradation pathways of the molecule. researchgate.netmdpi.com
Prediction of Reaction Pathways (e.g., Hydrogen Abstraction, Addition Reactions) for Cetirizine Degradation
DFT calculations have been successfully applied to predict the reaction pathways of cetirizine with various reactive species. researchgate.netmdpi.com For instance, in the context of degradation under UV/chlorine treatment, the reactions of cetirizine with hydroxyl radicals (HO•), chlorine radicals (Cl•), and hypochlorite (B82951) radicals (ClO•) have been modeled. researchgate.net
The primary reaction pathways identified include hydrogen abstraction and addition reactions. mdpi.com
Hydrogen Abstraction: This is a major reaction pathway for the degradation of cetirizine by reactive species like HO• and Cl•. researchgate.netmdpi.com For example, H-abstraction from the hydrocarbon chain of cetirizine by HO• is a favorable reaction.
Addition Reactions: Addition of radicals to the aromatic rings of cetirizine is another significant degradation pathway. The addition of HO• to the phenyl group's unsaturated bonds is thermodynamically spontaneous. Similarly, the addition of ClO• to the unsaturated bonds at the C24 site is also thermodynamically spontaneous and exothermic.
These computational predictions help in understanding the transformation products of cetirizine in different environmental and chemical conditions. researchgate.net
Transition State and Intrinsic Reaction Coordinate Analysis in Cetirizine Reactions
To further understand the kinetics and mechanisms of cetirizine's degradation reactions, transition state (TS) theory and intrinsic reaction coordinate (IRC) analysis are employed. researchgate.netscm.comq-chem.com The IRC method traces the minimum energy path on the potential energy surface from the transition state to the reactants and products, providing a detailed picture of the reaction progress. scm.comq-chem.com
In the study of cetirizine's reaction with hydroxyl radicals, the Gibbs free energy change (ΔG) and the activation free energy (ΔG‡) for various addition and H-abstraction pathways have been calculated. researchgate.net This analysis helps in identifying the most plausible reaction pathways by determining the energy barriers associated with each. For the reaction with chlorine radicals, only the H-abstraction of a specific hydrogen (H36) was found to have a negative ΔG, indicating its thermodynamic favorability. researchgate.net
In Silico Prediction of Cetirizine Chemical Parameters (e.g., pKa Values, Charge Distribution)
In silico methods are valuable for predicting key chemical parameters of cetirizine, such as its acid dissociation constants (pKa) and charge distribution, which are crucial for understanding its behavior in different environments. researchgate.netbg.ac.rsacs.org
The pKa values of cetirizine's ionizable groups have been predicted using software like MarvinView and ADMET Predictor. bg.ac.rsresearchgate.net These predictions are often compared with experimentally determined values to validate the computational models. bg.ac.rs For cetirizine, a triprotic compound, the pKa values correspond to the carboxyl group and the two nitrogen atoms of the piperazine (B1678402) ring. mdpi.com The distribution of cetirizine's different ionic forms as a function of pH can be modeled based on these pKa values. mdpi.combg.ac.rs
The charge distribution within the cetirizine molecule, particularly in its zwitterionic state, is a key factor in its physicochemical properties. researchgate.net Computational models have shown that in its folded conformers, there is partial intramolecular charge neutralization, which affects its lipophilicity. nih.govresearchgate.net
Modeling of Cetirizine Solubility in Supercritical Fluids
The solubility of cetirizine in supercritical fluids, particularly supercritical carbon dioxide (sc-CO₂), has been a subject of modeling studies. researchgate.netscirp.orgoalib.com This is relevant for developing environmentally friendly processes for drug purification and formulation. researchgate.net
Several semi-empirical density-based models have been used to correlate the experimental solubility data of cetirizine in sc-CO₂ at various temperatures and pressures. researchgate.netscirp.org These models include the Chrastil, Bartle, Kumar & Johnston, and Mendez-Santiago & Teja (MST) models. researchgate.net The results from these models generally show good agreement with experimental data. researchgate.net
Additionally, thermodynamic models like the Peng-Robinson equation of state (EoS) have been employed to predict cetirizine's solubility. scirp.orgoalib.com The required physicochemical properties for these models, such as critical pressure, critical temperature, and acentric factor, can be estimated using group contribution methods. scirp.orgoalib.com
Below is a table summarizing the results of different models used to correlate the solubility of cetirizine in supercritical CO₂.
| Model | Average Absolute Relative Deviation (AARD) % | Reference |
| Hezave and Lashkarbolooki | 5.04 | scirp.orgoalib.com |
| Peng-Robinson EoS (at 338 K) | 3.85 | scirp.orgoalib.com |
Application of Semi-Empirical Density-Based Correlations for Cetirizine Solubility
The solubility of a drug is a crucial factor influencing its absorption and bioavailability. In the realm of pharmaceutical process design, particularly in supercritical fluid (SCF) technology, predicting the solubility of compounds like cetirizine is of paramount importance. scirp.orgoalib.com Supercritical carbon dioxide (sc-CO2) is a widely used solvent in these processes due to its tunable properties. scirp.org Several semi-empirical density-based models have been employed to correlate the solubility of cetirizine in sc-CO2 as a function of temperature and pressure. scirp.orgoalib.com These models provide a practical and cost-effective alternative to extensive experimental measurements. scirp.org
A comparative study evaluated five different semi-empirical density-based correlations for their ability to model cetirizine solubility in sc-CO2 over a temperature range of 308–338 K and a pressure range of 160–400 bar. scirp.orgoalib.com The models assessed were:
Mendez-Santiago and Teja (MST)
Bartle et al.
Chrastil
Kumar and Johnston (KJ)
Hezave and Lashkarbolooki
| Semi-Empirical Model | Overall Average Absolute Relative Deviation (AARD %) | Reference |
|---|---|---|
| Hezave and Lashkarbolooki | 5.04 | scirp.org |
| Bartle et al. | 6.3 | researchgate.net |
| Mendez-Santiago and Teja (MST) | 8.8 | researchgate.net |
Utilization of Equation of State (EoS) Approaches for Cetirizine Solubility Prediction
Alongside semi-empirical models, Equations of State (EoS) represent another fundamental approach for predicting the solubility of compounds in supercritical fluids. oalib.com The Peng-Robinson (PR) and Soave-Redlich-Kwong (SRK) EoS, often coupled with various mixing rules like the van der Waals (vdW) rules, are among the most widely used models in the VDW family. scirp.orgshd-pub.org.rs These thermodynamic models require temperature-dependent interaction parameters that are typically correlated from experimental solubility data. scirp.org
Another study investigated the correlation of cetirizine solubility using both PR and SRK EoS coupled with one-parameter (vdW1) and two-parameter (vdW2) van der Waals mixing rules. shd-pub.org.rs The results demonstrated that the PR equation of state provided a better modeling performance than the SRK equation. shd-pub.org.rs Furthermore, the vdW2 mixing rule was found to be superior to the vdW1 rule. shd-pub.org.rs The calculated AARD values underscored the applicability of this combined approach for correlating the solubility of pharmaceutical compounds like cetirizine in supercritical CO2. shd-pub.org.rs
| Equation of State Model | Mixing Rule | Average Absolute Relative Deviation (AARD %) | Reference |
|---|---|---|---|
| Peng-Robinson | - | 3.85 (at 338 K) | scirp.org |
| Peng-Robinson | vdW1 | 7.51 | shd-pub.org.rs |
| Peng-Robinson | vdW2 | 5.31 | shd-pub.org.rs |
| Soave-Redlich-Kwong | vdW1 | 11.05 | shd-pub.org.rs |
| Soave-Redlich-Kwong | vdW2 | 10.24 | shd-pub.org.rs |
Computational Approaches for Predicting Chemical Selectivity Related to Cetirizine
Computational methods are also instrumental in predicting the chemical selectivity of processes involving cetirizine. One area of application is in the design of molecularly imprinted polymers (MIPs) for use in potentiometric sensors. nih.govcapes.gov.br MIPs are polymers synthesized in the presence of a template molecule, resulting in cavities that are specific to the template. nih.gov
A study focused on hydroxyzine (B1673990) and cetirizine imprinted polymers used methacrylic acid as the functional monomer and ethylene (B1197577) glycol dimethacrylate as the cross-linker. nih.govcapes.gov.br Computational approaches, specifically the ab initio Density Functional Theory (DFT) B3LYP method, were employed to investigate the intermolecular forces at play. nih.govcapes.gov.br The study explored the effects of electrostatic forces, Mulliken charge, and the role of the cavity's backbone atoms on the selectivity of the MIPs. nih.gov
By optimizing the molecular structures and considering hydrogen bonding properties, possible configurations of template-monomer complexes were designed and their binding energies calculated. nih.gov A key finding was the proposal of charge distribution as a computational parameter for predicting the selectivity coefficients of the MIP-based sensors. nih.govcapes.gov.br The theoretical charge distributions for the template molecule (cetirizine) and potential interfering molecules were calculated, and a correlation was found between these theoretical values and the experimentally determined selectivity coefficients. nih.gov This demonstrates the power of computational models to predict and understand the chemical selectivity of these complex systems. nih.govcapes.gov.br
Quantum chemical calculations have also been used to investigate the degradation of cetirizine. mdpi.comresearchgate.net One study used DFT with the B3LYP functional to explore the reaction pathways of cetirizine with various reactive species. mdpi.com
Q & A
Q. What are the established synthetic routes for producing cetirizine acetic acid, and what analytical techniques are critical for confirming its chemical structure?
this compound is synthesized via nucleophilic substitution between (4-chlorobenzhydryl)piperazine and ethyl chloroacetate, followed by alkaline hydrolysis. Critical analytical techniques include:
- Nuclear Magnetic Resonance (NMR) for verifying proton/carbon environments and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) to assess purity (>98% by area normalization).
- Mass Spectrometry (MS) for molecular ion confirmation (MW: 388.9 g/mol). Pharmacopeial standards (e.g., USP) require comparison with certified reference materials and validation of methods per ICH Q2(R1) guidelines.
Q. How can researchers validate the purity of this compound in bulk drug substances, and what thresholds are considered acceptable?
Purity validation involves:
- HPLC-UV with a C18 column, mobile phase (methanol:ammonium acetate buffer, pH 4.5), and detection at 230 nm.
- Limit tests for impurities (e.g., ≤0.1% for any single impurity, ≤0.5% total impurities).
- Residual solvent analysis via gas chromatography (GC) for synthesis-related solvents (e.g., ethyl acetate ≤5000 ppm). Method validation must demonstrate specificity, precision (RSD <2%), and accuracy (recovery 98–102%).
Advanced Research Questions
Q. What methodological approaches are recommended for the identification and quantification of this compound impurities, such as Cetirizine Impurity B, in pharmaceutical formulations?
Impurity profiling requires:
- Stability-indicating HPLC-UV : Use a C18 column with gradient elution (methanol:0.77 g/L ammonium acetate + 1.0 mL triethylamine, pH 4.5). Detect degradation products under stress conditions (e.g., 40°C/75% RH for 6 months).
- LC-MS/MS : For structural elucidation of impurities (e.g., Impurity B: m/z 347.1 [M+H]⁺).
- Forced degradation studies : Acid/base hydrolysis (0.1–1.0 N HCl/NaOH), oxidative stress (3% H₂O₂), and photolysis (ICH Q1B).
Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Dissolution testing : Use USP Apparatus 1 (100 rpm) with media simulating gastric (0.1 N HCl) and intestinal (pH 6.8 phosphate buffer) conditions.
- Accelerated stability studies : Store samples at 25°C/60% RH, 40°C/75% RH, and analyze at intervals (0, 1, 3, 6 months) for potency and impurity levels.
- Kinetic modeling : Calculate degradation rate constants (k) and activation energy (Ea) via Arrhenius plots.
Q. How should researchers address contradictions in published data regarding the pharmacokinetic behavior of this compound in different biological matrices?
- Cross-validation of methods : Compare LC-MS/MS assays (e.g., LLOQ: 0.1 ng/mL in plasma) with published UV-spectrophotometric methods to resolve sensitivity discrepancies.
- Matrix effect studies : Evaluate recovery in plasma, urine, and saliva using isotopically labeled internal standards (e.g., cetirizine-d4).
- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to assess inter-study variability in parameters like Cₘₐₓ and t₁/₂.
Methodological Considerations
- Experimental reproducibility : Document detailed protocols for synthesis, chromatography, and stability testing to align with journal guidelines (e.g., Beilstein J. Org. Chem.). Include raw data in supplementary materials.
- Data interpretation : Use ANOVA for multi-group comparisons (e.g., degradation rates across pH levels) and principal component analysis (PCA) for impurity clustering.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
